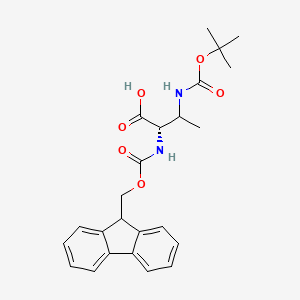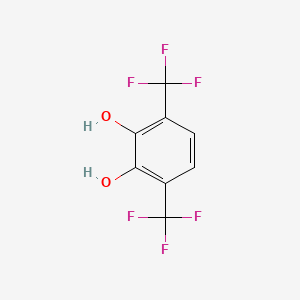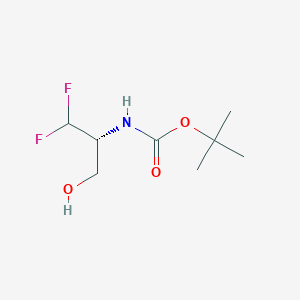
(R)-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its unique structure, which includes a tert-butyl group, a difluoromethyl group, and a hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of flow microreactor systems, which provide a more efficient and versatile process for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using agents like LiAlH4 and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, HFIP, and various bases such as LDA and t-BuOK . Reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include Boc-protected derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE has several scientific research applications:
Mechanism of Action
The mechanism of action of TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE involves the formation of a stable carbamate group, which protects amino groups during chemical reactions. The tert-butyl group provides steric hindrance, making the compound resistant to nucleophilic attack . The difluoromethyl group enhances the compound’s stability and reactivity by increasing its electron-withdrawing capacity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar applications, but lacks the difluoromethyl group.
tert-Butyl-N-methylcarbamate: Similar structure but with a methyl group instead of a hydroxypropyl group.
N-Boc-hydroxylamine: Used for similar protective purposes in organic synthesis.
Uniqueness
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE is unique due to its combination of a tert-butyl group, a difluoromethyl group, and a hydroxypropyl group. This unique structure provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C8H15F2NO3 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1,1-difluoro-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-5(4-12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13)/t5-/m1/s1 |
InChI Key |
NLSRUOLFFBDDOB-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



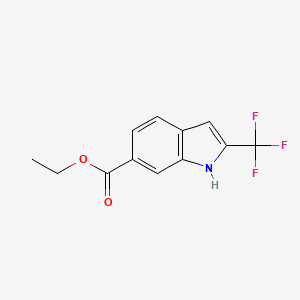
![(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate](/img/structure/B13144363.png)
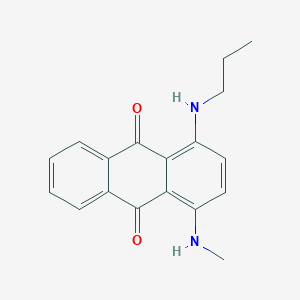
![5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester](/img/structure/B13144404.png)

![(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
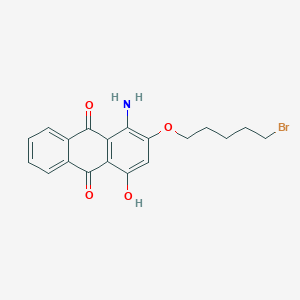
![Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-](/img/structure/B13144418.png)
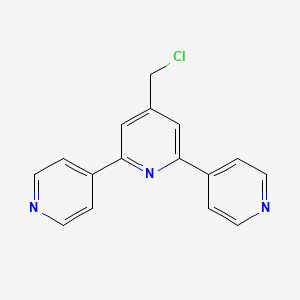
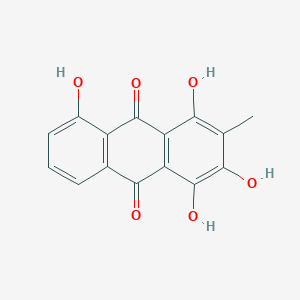
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
